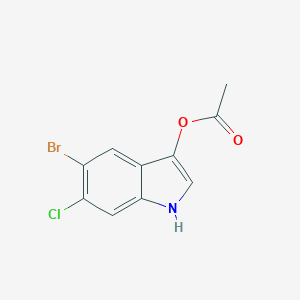

5-Bromo-6-chloro-1H-indol-3-yl acetate

Übersicht

Beschreibung

5-Bromo-6-chloro-1H-indol-3-yl acetate: is a derivative of the aromatic heterocyclic compound indole. Indole derivatives are known for their diverse biological and clinical applications. This compound is part of the indole family and has been used in various research settings, including studies of enzyme kinetics and protein-ligand interactions .

Wirkmechanismus

Target of Action

5-Bromo-6-chloro-1H-indol-3-yl acetate is a member of the indole compound family, which is a derivative of the aromatic heterocyclic compound indole . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors , which are helpful in developing new useful derivatives.

Mode of Action

It has been used in various research settings, including enzyme kinetics and protein-ligand interaction studies . This suggests that the compound may interact with its targets, possibly enzymes or proteins, leading to changes in their activity or function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This indicates that indole derivatives, including this compound, could potentially affect a wide range of biochemical pathways.

Result of Action

Given its use in enzyme kinetics and protein-ligand interaction studies , it can be inferred that the compound may influence the function of certain enzymes or proteins, leading to downstream effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

5-Bromo-6-chloro-1H-indol-3-yl acetate has been studied in the context of enzyme kinetics and protein-ligand interactions

Cellular Effects

They have been used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Mechanism

It has been used in studies of enzyme kinetics and protein-ligand interactions , suggesting that it may interact with certain enzymes and proteins to exert its effects.

Temporal Effects in Laboratory Settings

It is a relatively stable compound, but it gradually decomposes under bright light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-6-chloro-1H-indol-3-yl acetate typically involves the synthesis of the indole precursor, followed by reactions with bromine and chlorine compounds to form the ester structure . The exact synthetic route may vary, but it generally includes steps such as halogenation and esterification under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-6-chloro-1H-indol-3-yl acetate can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be subjected to oxidation and reduction reactions, altering its electronic properties.

Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester group.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted indole derivatives can be formed.

Oxidation Products: Oxidized forms of the indole ring, such as indole-3-carboxylic acid.

Reduction Products: Reduced forms of the indole ring, such as indoline derivatives.

Hydrolysis Products: Indole-3-ol and acetic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-6-chloro-1H-indol-3-yl acetate is used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activities .

Biology: In biological research, this compound is used to study enzyme kinetics and protein-ligand interactions. It serves as a substrate in various biochemical assays .

Industry: In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-4-chloro-1H-indol-3-yl acetate

- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

- Indole-3-acetic acid

Comparison: 5-Bromo-6-chloro-1H-indol-3-yl acetate is unique due to its specific halogenation pattern and ester functional group. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For example, 5-Bromo-4-chloro-1H-indol-3-yl acetate has a different halogenation pattern, which can lead to variations in its reactivity and interactions with biological targets .

Biologische Aktivität

5-Bromo-6-chloro-1H-indol-3-yl acetate is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C₁₀H₇BrClNO₂

Molecular Weight: 273.52 g/mol

Structure: The compound features a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole ring, along with an acetate group. This unique structure contributes to its biological properties.

Biological Activities

This compound exhibits several significant biological activities:

- Anticancer Activity: Research indicates that indole derivatives, including this compound, can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that it can modulate signaling pathways involved in cancer progression.

- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives are being explored for their potential in treating infections caused by resistant strains of bacteria .

- Enzyme Inhibition: It has been used in research settings to study enzyme kinetics and protein-ligand interactions. The compound interacts with specific enzymes, potentially altering their activity, which could be harnessed for therapeutic purposes .

The mechanisms through which this compound exerts its biological effects include:

- Protein-Ligand Interactions: The compound binds to various proteins, influencing their function and activity. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways .

- Cell Signaling Modulation: It affects signaling pathways related to cell growth, apoptosis, and inflammation. This modulation is particularly relevant in cancer therapy, where controlling these pathways can enhance treatment efficacy .

- Antioxidant Activity: Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Study 1: Anticancer Effects

A study published in Molecules examined the anticancer properties of various indole derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial potential of indole derivatives highlighted that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics targeting resistant strains.

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-5(14)15-10-4-13-9-3-8(12)7(11)2-6(9)10/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNSHSQWMJVXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350891 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-48-8 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.